

Application Notes: Dihydroartemisinin (DHA) for Inducing Ferroptosis in Cancer Cells

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Compound of Interest		
Compound Name:	Dihydroartemisinin	
Cat. No.:	B1245769	Get Quote

Introduction

Ferroptosis is a regulated form of cell death characterized by iron-dependent accumulation of lipid reactive oxygen species (ROS) and subsequent lipid peroxidation.[1][2] Unlike apoptosis, it is non-caspase-dependent and presents a unique morphology. Cancer cells, with their heightened metabolic rate and increased iron demand, exhibit a particular vulnerability to ferroptosis, making it a promising avenue for novel cancer therapies.[3] **Dihydroartemisinin** (DHA), a semi-synthetic derivative of artemisinin, is a well-known antimalarial drug that has demonstrated significant antitumor activities, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[4][5] Emerging evidence has highlighted DHA's potent ability to induce ferroptosis across a variety of cancer types, offering a selective and effective mechanism for cancer cell eradication.[6][7]

Mechanism of DHA-Induced Ferroptosis

DHA triggers ferroptosis through a multi-faceted mechanism that disrupts cellular iron homeostasis and overwhelms antioxidant defense systems. The key pathways involved are:

- Increased Labile Iron Pool: DHA promotes the degradation of ferritin, the primary ironstorage protein, through a process known as ferritinophagy.[6][8] This lysosomal-dependent degradation releases large amounts of free iron into the cytoplasm (the labile iron pool).
- ROS Generation via Fenton Reaction: The excess intracellular iron catalyzes the Fenton reaction, converting hydrogen peroxide (H₂O₂) into highly reactive hydroxyl radicals.[9][10]





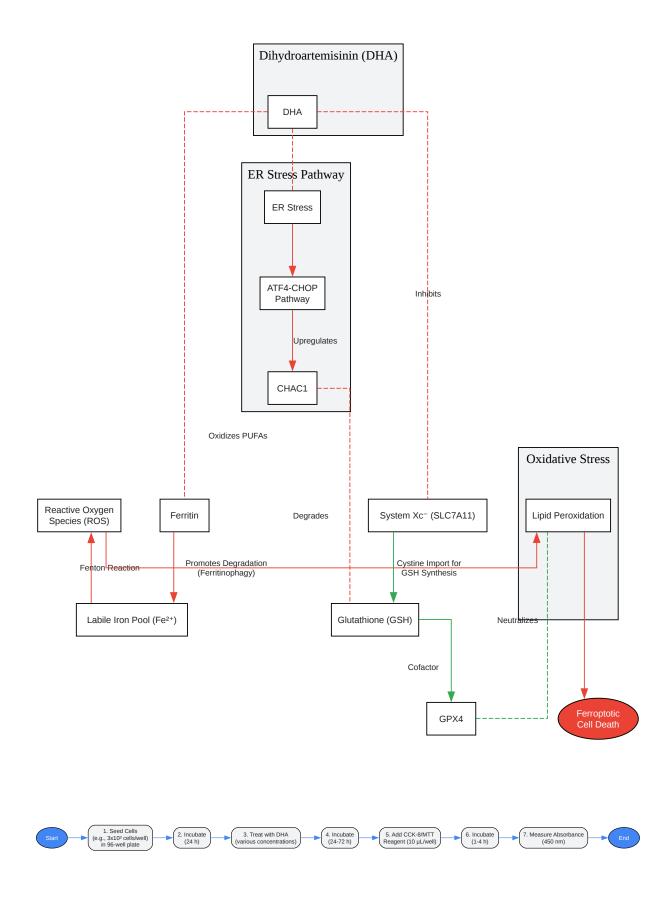


This surge in ROS initiates the lipid peroxidation cascade.

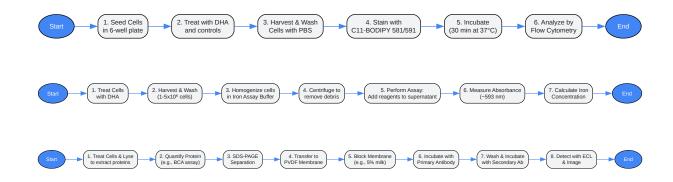
- Inhibition of the System Xc⁻/GSH/GPX4 Axis: DHA can suppress the System Xc⁻, an amino acid antiporter responsible for importing cystine, a crucial precursor for glutathione (GSH) synthesis.[4][11] The resulting GSH depletion cripples the activity of Glutathione Peroxidase 4 (GPX4), a key enzyme that neutralizes lipid peroxides.[9][11] The inhibition of GPX4 is a central event in ferroptosis induction.
- Induction of Endoplasmic Reticulum (ER) Stress: DHA can induce ER stress, which in turn
 can activate the ATF4-CHOP signaling pathway.[4][12] This pathway can lead to the
 upregulation of CHAC1, a protein that degrades GSH, further exacerbating oxidative stress
 and promoting ferroptosis.[3][13]

These coordinated actions lead to the massive accumulation of lipid peroxides, overwhelming cellular repair mechanisms, causing membrane damage, and ultimately resulting in ferroptotic cell death.









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